molecular formula C16H24N2O2 B033535 3,4-di(cyclohexylamino)cyclobut-3-ene-1,2-dione CAS No. 100749-12-0

3,4-di(cyclohexylamino)cyclobut-3-ene-1,2-dione

Cat. No.: B033535
CAS No.: 100749-12-0
M. Wt: 276.37 g/mol
InChI Key: MNDWDTRUCYOTCI-UHFFFAOYSA-N
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Description

3,4-di(cyclohexylamino)cyclobut-3-ene-1,2-dione is a sophisticated cyclobutenedione derivative of significant interest in organic synthesis and materials science research. Its core structure features a highly strained, electron-deficient cyclobut-3-ene-1,2-dione ring, which is functionalized with two cyclohexylamino substituents. This unique architecture makes it a valuable precursor for the synthesis of novel heterocyclic systems and complex molecular scaffolds. Researchers utilize this compound primarily as a key building block for constructing π-conjugated systems and as a dienophile or dipolarophile in cycloaddition reactions, enabling access to structurally diverse chemical libraries. Its electron-accepting properties are also being investigated for potential applications in the development of organic semiconductors, non-linear optical materials, and as a ligand for coordinating metal centers in catalytic systems. The cyclohexylamino groups confer enhanced solubility and influence the compound's steric profile, allowing for fine-tuning of its reactivity and the physical properties of resulting materials. This reagent is provided For Research Use Only, empowering scientists to explore the frontiers of synthetic methodology and advanced material design.

Properties

IUPAC Name

3,4-bis(cyclohexylamino)cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c19-15-13(17-11-7-3-1-4-8-11)14(16(15)20)18-12-9-5-2-6-10-12/h11-12,17-18H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDWDTRUCYOTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C(=O)C2=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381777
Record name 3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100749-12-0
Record name 3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Framework

The target compound is synthesized through a nucleophilic aromatic substitution reaction between cyclohexylamine and 3,4-dimethoxy-3-cyclobutene-1,2-dione (squaric acid dimethyl ester). The methoxy groups on the cyclobutene dione are displaced by cyclohexylamino groups in a two-step process. The general reaction proceeds as follows:

3,4-Dimethoxy-3-cyclobutene-1,2-dione+2Cyclohexylamine3,4-Di(cyclohexylamino)cyclobut-3-ene-1,2-dione+2MeOH\text{3,4-Dimethoxy-3-cyclobutene-1,2-dione} + 2 \, \text{Cyclohexylamine} \rightarrow \text{this compound} + 2 \, \text{MeOH}

This reaction is typically conducted in aprotic solvents such as dichloromethane (DCM) or protic solvents like methanol, with yields heavily dependent on stoichiometry and temperature.

Solvent Systems and Reaction Kinetics

Table 1 summarizes solvent-dependent reaction parameters from published protocols:

Solvent Temperature Time (h) Yield Source
DichloromethaneRoom temp.51–5452–64%
MethanolRoom temp.2.5–7333–78%
EthanolReflux2446%

In DCM, the reaction proceeds slowly (51–54 hours) but achieves moderate yields (52–64%) due to enhanced solubility of intermediates. Methanol accelerates the reaction (2.5–73 hours) but risks over-alkylation, necessitating precise stoichiometric control. Ethanol under reflux conditions offers a balance between reaction rate and side-product formation, though yields remain suboptimal.

Purification and Isolation Techniques

Chromatographic Methods

Column chromatography using silica gel with ethyl acetate/petroleum ether (1:9 to 7:18 ratios) is the most cited purification method. For instance, a 7:18 ethyl acetate/petroleum ether eluent system yields 86% purity after 48 hours of reaction time. Triethylamine (1–5%) is often added to the mobile phase to mitigate amine adsorption on silica.

Crystallization Strategies

Crystallization from dichloromethane/diethyl ether or ethanol/ether mixtures produces high-purity crystals (>95% by HPLC). For example, cooling a DCM reaction mixture to −22°C for 30 minutes precipitates the product with 78% recovery. Ethanol-based crystallization achieves similar purity but requires larger solvent volumes.

Industrial-Scale Production Considerations

Cost Optimization

Industrial protocols prioritize methanol due to its low cost and ease of removal via rotary evaporation. Batch processes using 500–1,000 L reactors achieve 60–70% yields by maintaining strict pH control (7.5–8.5) and employing in-line filtration to remove ammonium salts.

Comparative Analysis of Methodologies

Yield vs. Reaction Time Trade-offs

Methanol-based reactions offer shorter durations (e.g., 2.5 hours for initial amine addition) but require precise stoichiometry to avoid diastereomer formation. In contrast, DCM-based syntheses tolerate broader stoichiometric ranges (1:1 to 1:1.2 amine:squarate) but extend production timelines.

Purity Profiles

Chromatography consistently delivers higher purity (98–99%) compared to crystallization (95–97%), as evidenced by NMR spectral data. However, crystallization remains preferred industrially due to lower operational costs .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the cyclohexylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutene-1,2-dione derivatives, while reduction may produce cyclobutene-1,2-diol derivatives .

Scientific Research Applications

3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent-Type Comparison

Aromatic Amino Substitutents
  • Properties: Higher molecular weight (292.338 g/mol) and rigidity compared to cyclohexyl derivatives. Applications: Likely used in materials science due to aromatic interactions.
Aliphatic Amino Substitutents
  • 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione (C₁₂H₂₀N₂O₂, ): Structure: Linear butyl chains enhance flexibility and lipophilicity. Synthesis: Prepared in 86.4% yield via nucleophilic substitution with n-butylamine.
Diamino Substituents (Squaramides)
  • 3,4-Diaminocyclobut-3-ene-1,2-dione (C₄H₄N₂O₂, ): Structure: Two amino groups enable strong hydrogen bonding. Applications: Used in anion transport (e.g., pH-switchable oxothiosquaramides, ) and catalysis.
Alkoxy Substituents
  • 3,4-Diisopropoxycyclobut-3-ene-1,2-dione (C₁₀H₁₄O₄, ):
    • Structure : Ether linkages reduce hydrogen-bonding capacity but improve thermal stability.
    • Synthesis : Derived from squaric acid via esterification.

Structural and Functional Differences

Table 1: Key Properties of Cyclobutenedione Derivatives
Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target Compound Cyclohexylamino ~320 (estimated) High lipophilicity, steric bulk N/A
3,4-Di(benzylamino) derivative Benzylamino 292.338 Aromatic π-stacking, materials
3,4-Bis(butylamino) derivative Butylamino 224.30 Anti-leishmanial activity (86% yield)
Squaramide (3,4-diamino derivative) Amino 112.09 Hydrogen bonding, anion transport
Diisopropoxy derivative Isopropoxy 198.22 Thermal stability, ester synthesis
Table 2: Crystallographic Insights
Compound Substituents Crystal Packing Features Evidence ID
3,4-Bis(2,6-di-tert-butylpyran) Bulky aryl Trans-configuration, sulfur substitution alters packing
3,4-Bis(hydroxymethylpyrrolidinyl) Polar groups Hydrate formation, H-bond networks
Zwitterionic squaric acid derivative Pyridinium/amino Supramolecular assemblies with anion-π interactions

Electronic and Reactivity Trends

  • Electron-Withdrawing Effects: The cyclobutenedione core is electron-deficient, but substituents modulate reactivity. Cyclohexylamino groups (electron-donating) may reduce electrophilicity compared to aryl derivatives like diaryl squaraines (electron-accepting, ).
  • Synthetic Accessibility : Bulky cyclohexyl groups may lower reaction yields compared to smaller amines (e.g., butyl, ).

Biological Activity

3,4-di(cyclohexylamino)cyclobut-3-ene-1,2-dione, with the molecular formula C16_{16}H24_{24}N2_2O2_2, is a compound characterized by its unique cyclobutene structure that incorporates two cyclohexylamino groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure

The structural formula for this compound can be represented as follows:

C16H24N2O2\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{2}

Synthetic Routes

The synthesis of this compound typically involves the reaction of cyclohexylamine with squaric acid under controlled conditions. The general reaction can be summarized as:

  • Starting Materials : Cyclohexylamine and squaric acid.
  • Reaction Conditions : Conducted in solvents like dichloromethane or ethanol at reflux temperatures.
  • Purification : Techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC16_{16}H24_{24}N2_2O2_2
Molecular Weight276.37 g/mol
IUPAC Name3,4-bis(cyclohexylamino)cyclobut-3-ene-1,2-dione
CAS Number100749-12-0

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. This interaction can lead to the formation of stable complexes that influence the structure and function of target proteins or enzymes.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors affecting cellular signaling pathways.

Research Findings

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary tests suggest potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Properties : Research has shown that it may reduce inflammation markers in vitro.
  • Cytotoxic Effects : Some studies indicate that it may induce apoptosis in cancer cell lines.

Case Study Example

A notable case study involved testing the cytotoxicity of this compound against human cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical)15.7
MCF7 (Breast)22.5
A549 (Lung)18.9

Q & A

Q. What are the standard synthetic routes for preparing 3,4-di(cyclohexylamino)cyclobut-3-ene-1,2-dione, and what are the critical reaction parameters?

The compound is synthesized via nucleophilic substitution of a precursor (e.g., 3,4-dichlorocyclobutene-1,2-dione) with cyclohexylamine. Key parameters include stoichiometric excess of cyclohexylamine (2.5–3.0 equivalents), reaction temperature (60–80°C), and solvent choice (polar aprotic solvents like DMF or THF). Purification often involves column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and cyclohexyl group integration.
  • IR Spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates molecular weight (expected ~332.4 g/mol).
  • X-ray Crystallography : Resolves steric effects from bulky cyclohexyl groups and hydrogen-bonding motifs .

Q. What are the key solubility and crystallinity challenges associated with this compound, and how can they be addressed?

The cyclohexyl groups impart high lipophilicity, limiting solubility in aqueous media. Strategies include:

  • Using co-solvents (e.g., DMSO:water mixtures).
  • Salt formation with acids (e.g., HCl) to improve aqueous stability.
  • Crystal engineering to enhance crystallinity via slow evaporation in non-polar solvents .

Advanced Research Questions

Q. How do the cyclohexylamino substituents influence the electronic properties and reactivity of the cyclobutene dione core compared to other amino or alkoxy groups?

Cyclohexylamino groups are electron-donating, reducing the electrophilicity of the dione carbonyls compared to methoxy derivatives (e.g., 3,4-dimethoxycyclobutene dione). This alters reactivity in Diels-Alder or Michael addition reactions. Computational studies (DFT) reveal decreased LUMO energy in methoxy derivatives, enhancing electrophilicity . Experimental kinetic assays comparing reaction rates with dienophiles (e.g., cyclopentadiene) can quantify these effects.

Q. What strategies can mitigate competing side reactions during the functionalization of this compound in supramolecular applications?

Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

  • Protecting Groups : Temporarily blocking reactive amines with Boc or Fmoc groups.
  • Low-Temperature Conditions : Slowing hydrolysis of the dione core (e.g., –20°C in anhydrous THF).
  • Catalytic Control : Using Lewis acids (e.g., ZnCl₂) to direct regioselectivity in cross-coupling reactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in catalytic systems?

Stability studies (via HPLC and TGA) show degradation above 150°C and in strongly acidic/basic conditions (pH < 2 or > 10). For catalytic use (e.g., as a hydrogen-bond donor in organocatalysis), buffered neutral conditions (pH 6–8) and temperatures below 100°C are optimal. Degradation products include cyclohexylamine and cyclobutene-dione fragments .

Q. What computational methods are recommended to model the hydrogen-bonding interactions of this compound in host-guest chemistry?

  • Density Functional Theory (DFT) : Calculates binding energies and geometries of squaramide-based hydrogen bonds (e.g., with carboxylates or amines).
  • Molecular Dynamics (MD) : Simulates dynamic interactions in solvent environments.
  • NMR Titration : Validates computational predictions by quantifying association constants (Ka) in solution .

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